Cas no 15516-45-7 ((2,4-Dimethylphenoxy)acetyl chloride)
(2,4-Dimethylphenoxy)acetyl chloride Chemical and Physical Properties
Names and Identifiers
-
- (2,4-Dimethylphenoxy)acetyl chloride
- (2,4-Dimethyl-phenoxy)-acetylchlorid
- 2,4-Dimethyl-phenoxy-acetylchlorid
- BBL014961
- SBB050717
- VS-04751
- 15516-45-7
- MFCD03208983
- AKOS000346244
- DTXSID00608040
- SCHEMBL5742045
- Acetyl chloride, (2,4-dimethylphenoxy)-
- ALBB-011337
- 2-(2,4-dimethylphenoxy)acetyl chloride
- STL197370
-
- MDL: MFCD03208983
- Inchi: 1S/C10H11ClO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3
- InChI Key: XJEVVWZVAMVWKS-UHFFFAOYSA-N
- SMILES: ClC(COC1C=CC(C)=CC=1C)=O
Computed Properties
- Exact Mass: 198.0447573g/mol
- Monoisotopic Mass: 198.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
(2,4-Dimethylphenoxy)acetyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB378952-500 mg |
(2,4-Dimethylphenoxy)acetyl chloride |
15516-45-7 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB378952-1 g |
(2,4-Dimethylphenoxy)acetyl chloride |
15516-45-7 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB378952-5 g |
(2,4-Dimethylphenoxy)acetyl chloride |
15516-45-7 | 5g |
€907.00 | 2023-04-25 | ||
| TRC | D591375-50mg |
(2,4-dimethylphenoxy)acetyl chloride |
15516-45-7 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D591375-100mg |
(2,4-dimethylphenoxy)acetyl chloride |
15516-45-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D591375-500mg |
(2,4-dimethylphenoxy)acetyl chloride |
15516-45-7 | 500mg |
$ 365.00 | 2022-06-05 | ||
| abcr | AB378952-500mg |
(2,4-Dimethylphenoxy)acetyl chloride; . |
15516-45-7 | 500mg |
€269.00 | 2025-02-14 | ||
| abcr | AB378952-1g |
(2,4-Dimethylphenoxy)acetyl chloride; . |
15516-45-7 | 1g |
€317.00 | 2025-02-14 | ||
| abcr | AB378952-5g |
(2,4-Dimethylphenoxy)acetyl chloride; . |
15516-45-7 | 5g |
€877.00 | 2025-02-14 | ||
| A2B Chem LLC | AI37419-500mg |
(2,4-Dimethylphenoxy)acetyl chloride |
15516-45-7 | >95% | 500mg |
$467.00 | 2024-04-20 |
(2,4-Dimethylphenoxy)acetyl chloride Suppliers
(2,4-Dimethylphenoxy)acetyl chloride Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on (2,4-Dimethylphenoxy)acetyl chloride
Introduction to (2,4-Dimethylphenoxy)acetyl Chloride (CAS No. 15516-45-7)
(2,4-Dimethylphenoxy)acetyl chloride, with the chemical identifier CAS No. 15516-45-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This acyl chloride derivative of 2,4-dimethylphenoxyacetic acid, characterized by its reactive acyl chloride group, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a phenolic ether moiety linked to an acetyl group, imparts unique reactivity that makes it invaluable in medicinal chemistry.
The compound’s utility stems from its ability to participate in nucleophilic acyl substitution reactions, facilitating the formation of amides, esters, and other derivatives. These reactions are fundamental in constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the 2,4-dimethylphenyl group enhances its solubility and stability under various reaction conditions, making it a preferred choice for synthetic chemists.
In recent years, (2,4-Dimethylphenoxy)acetyl chloride has garnered attention for its role in the synthesis of novel therapeutic agents. For instance, researchers have explored its application in creating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The phenolic ether part of the molecule can be modified to target specific biological pathways, while the acyl chloride group allows for further functionalization. This flexibility has led to several patents and publications detailing its use in drug discovery.
One notable area where this compound has made significant contributions is in the development of antiviral agents. The structural motif of (2,4-Dimethylphenoxy)acetyl chloride resembles certain natural products known to exhibit antiviral properties. By leveraging this scaffold, scientists have designed molecules that interfere with viral replication mechanisms. For example, derivatives of this compound have been investigated for their potential to inhibit protease enzymes essential for viral maturation. Such studies highlight the compound’s importance in addressing emerging infectious diseases.
The synthesis of (CAS No. 15516-45-7) typically involves the chlorination of 2,4-dimethylphenoxyacetic acid using reagents such as thionyl chloride or phosphorus pentachloride. This process yields high yields and purity, making it suitable for industrial-scale production. The reaction conditions are carefully optimized to minimize side products and ensure reproducibility. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, reducing waste and energy consumption.
The handling and storage of (2,4-Dimethylphenoxy)acetyl chloride require strict adherence to safety protocols due to its reactive nature. While it is not classified as a hazardous material under standard regulations, proper ventilation and personal protective equipment are essential when working with it. Its compatibility with various solvents and reagents makes it a valuable tool in synthetic laboratories worldwide.
In conclusion, (2,4-Dimethylphenoxy)acetyl chloride (CAS No. 15516-45-7) is a cornerstone in modern synthetic chemistry and pharmaceutical research. Its unique structural features enable the creation of diverse bioactive compounds with potential therapeutic applications. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further. The ongoing development of innovative drugs and agrochemicals will undoubtedly rely on intermediates like (2,4-Dimethylphenoxy)acetyl chloride to drive progress in these fields.
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